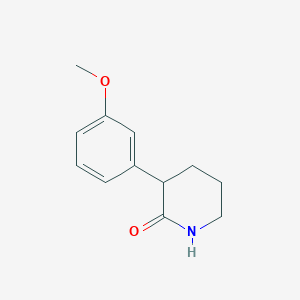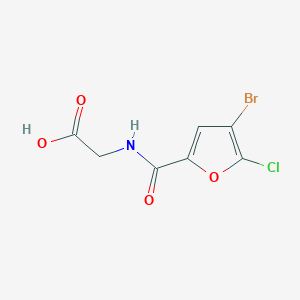
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is a heterocyclic compound that belongs to the furan family It is characterized by the presence of bromine and chlorine atoms attached to the furan ring, along with a carboxamido group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid typically involves the halogenation of a furan derivative followed by the introduction of the carboxamido and acetic acid groups. One common synthetic route includes the following steps:
Halogenation: The furan ring is halogenated using bromine and chlorine under controlled conditions to obtain 4-bromo-5-chlorofuran.
Amidation: The halogenated furan is then reacted with an amine to introduce the carboxamido group.
Acetylation: Finally, the compound undergoes acetylation to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamido and acetic acid groups can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted furans depending on the reagents used.
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the furan ring and carboxamido group.
Hydrolysis Products: Corresponding acids and amines from the hydrolysis of carboxamido and acetic acid groups.
Applications De Recherche Scientifique
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxamido group, play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-5-chlorofuran-2-carboxamido)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4-Bromo-5-chlorofuran-2-carboxamido)butanoic acid: Contains a butanoic acid group.
2-(4-Bromo-5-chlorofuran-2-carboxamido)benzoic acid: Features a benzoic acid moiety.
Uniqueness
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is unique due to its specific combination of bromine, chlorine, carboxamido, and acetic acid groups
Propriétés
Formule moléculaire |
C7H5BrClNO4 |
|---|---|
Poids moléculaire |
282.47 g/mol |
Nom IUPAC |
2-[(4-bromo-5-chlorofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H5BrClNO4/c8-3-1-4(14-6(3)9)7(13)10-2-5(11)12/h1H,2H2,(H,10,13)(H,11,12) |
Clé InChI |
SLCBOINCMYBYET-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1Br)Cl)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



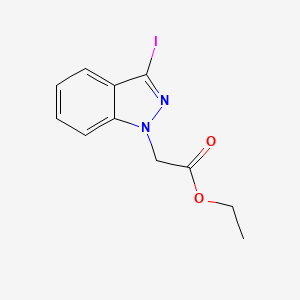
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)

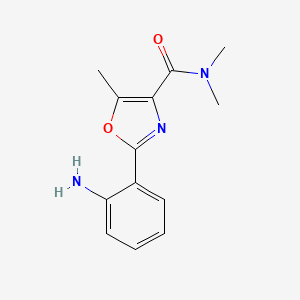

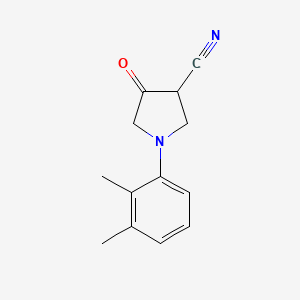



![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)


